molecular formula C15H19NO3 B13904940 benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate

benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Cat. No.: B13904940
M. Wt: 261.32 g/mol
InChI Key: GDFCKFMOHSDMJE-UHFFFAOYSA-N
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Description

Benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a chemical compound with the molecular formula C15H19NO3 . This compound is part of the carbamate family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-oxabicyclo[2.2.2]octan-4-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate is unique due to its specific oxabicyclo structure, which can confer distinct reactivity and interaction profiles compared to other carbamates. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate

InChI

InChI=1S/C15H19NO3/c17-14(18-10-12-4-2-1-3-5-12)16-15-8-6-13(7-9-15)19-11-15/h1-5,13H,6-11H2,(H,16,17)

InChI Key

GDFCKFMOHSDMJE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OC2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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